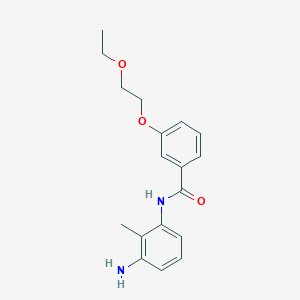
N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide, also known as N-(3-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide, is a compound composed of an amide, an aromatic ring, and an alkene. It is a relatively new molecule, only recently synthesized, and has a variety of applications in the scientific research field.
Aplicaciones Científicas De Investigación
Anticancer Activity
Histone Deacetylase Inhibition
A compound closely related to the specified benzamide, MGCD0103, is a small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity both in vitro and in vivo. This suggests potential anticancer properties for benzamide derivatives in general (Zhou et al., 2008).
Neuroleptic Activity
Benzamides of N,N-disubstituted ethylenediamines, including structures similar to the specified benzamide, have shown potent neuroleptic (antipsychotic) activity, suggesting their potential application in treating psychosis (Iwanami et al., 1981).
Molecular Structure and Properties
- Structural Analysis and Antioxidant Activity: A benzamide derivative's structure was analyzed using X-ray diffraction and DFT calculations. This study aids in understanding the chemical reactivity and potential antioxidant properties of benzamide compounds (Demir et al., 2015).
Enzyme Inhibition
- Enzyme Inhibition Activity: N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and evaluated for enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, indicating potential applications in treating conditions related to these enzymes (Abbasi et al., 2014).
Gastrokinetic Activity
- Gastrokinetic Agents: Benzamide derivatives have been explored for their gastrokinetic activity, affecting gastric emptying in animal models. This indicates potential therapeutic applications for gastrointestinal disorders (Kato et al., 1992).
Electrochemical Studies
- Electrochemical Oxidation: The electrochemical oxidation of amino-substituted benzamides has been studied, which is crucial for understanding the free radical scavenging activity of antioxidants. This research aids in the development of antioxidant benzamide derivatives (Jovanović et al., 2020).
Anticonvulsant Activity
- Anticonvulsant Properties: Ameltolide derivatives, including benzamides, have been evaluated in anticonvulsant models, showing potential as antiepileptic drugs (Lambert et al., 1995).
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-15-7-4-6-14(12-15)18(21)20-17-9-5-8-16(19)13(17)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUEVSHHZUJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




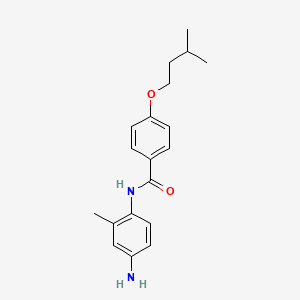
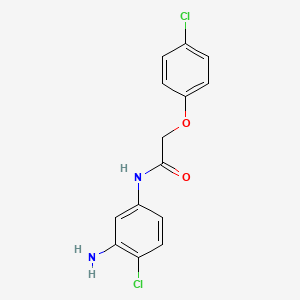
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)
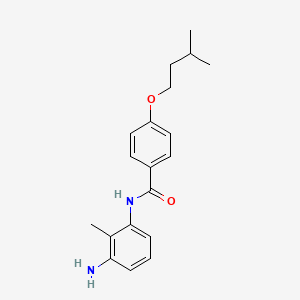



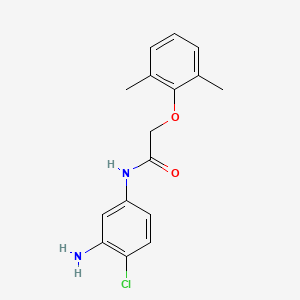
![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)
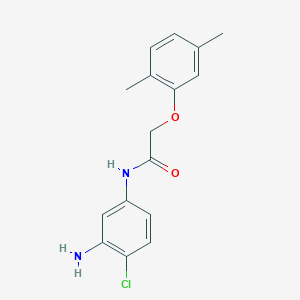
![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

